(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
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Overview
Description
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a complex organic compound that features a benzofuran moiety, a piperazine ring, and a phenylcyclopropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamides, have been shown to inhibit parp (poly adp ribose polymerase) due to their structural analogy to nad .
Mode of Action
Benzamides, which share a similar structure, are known to compete with nad at the catalytic domain of parps . This suggests that (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that parp, a potential target of this compound, plays an important role in dna repair and the regulation of cellular responses to stress .
Pharmacokinetics
It’s known that the compound can be dissolved in dmso , which suggests it may have good solubility, a factor that can influence bioavailability.
Result of Action
Compounds with similar structures have been shown to induce apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Nucleophilic Substitution: The benzofuran-2-carbonyl chloride is then reacted with piperazine to form (benzofuran-2-carbonyl)piperazine.
Cyclopropylation: The (benzofuran-2-carbonyl)piperazine is further reacted with 2-phenylcyclopropyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is unique due to its combination of a benzofuran moiety, a piperazine ring, and a phenylcyclopropyl group, which together confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(19-15-18(19)16-6-2-1-3-7-16)24-10-12-25(13-11-24)23(27)21-14-17-8-4-5-9-20(17)28-21/h1-9,14,18-19H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDXJZGVJAICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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